N-(sec-butyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide
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Description
N-(sec-butyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide is a useful research compound. Its molecular formula is C24H24N4O6S and its molecular weight is 496.54. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Properties
The chemical N-(sec-butyl)-4-[6-(3-methoxyphenoxy)pyrimidin-4-yl]benzamide, although not directly identified in the literature, belongs to a class of compounds with notable structural and functional characteristics. For instance, compounds like Bosentan monohydrate demonstrate intricate molecular interactions, such as hydrogen bonds and supramolecular arrays, due to their pyrimidine and benzene ring structures, which could imply potential applications in material science and drug design (Kaur et al., 2012).
Pharmacological Potential
The synthesis and evaluation of related pyrimidine derivatives for their analgesic and anti-inflammatory properties have been explored, indicating the potential medicinal value of compounds with similar backbones (Abu‐Hashem et al., 2020). The discovery of compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as histone deacetylase inhibitors also highlights the utility of such molecules in cancer therapy (Zhou et al., 2008).
Antifungal Applications
Compounds with pyrimidine derivatives have shown effectiveness against fungal infections, suggesting their application in developing antifungal agents. Research has identified certain pyrimidine derivatives as potent antifungals, particularly against Aspergillus species (Jafar et al., 2017).
Material Science and Organogels
The structural properties of pyrimidine derivatives contribute to the formation of organogels with potential applications in material science. Studies on perylenetetracarboxylic diimides, for example, reveal the impact of molecular structure on gelation properties and fluorescent behavior, which could be leveraged in designing novel materials (Wu et al., 2011).
Properties
IUPAC Name |
7-butyl-6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6S/c1-4-5-6-28-23(29)17-10-19-20(33-13-32-19)11-18(17)25-24(28)35-12-21-26-22(27-34-21)14-7-15(30-2)9-16(8-14)31-3/h7-11H,4-6,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXRFABMRURYSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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